molecular formula C32H24Cl2N4O2 B12717542 1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride CAS No. 93982-35-5

1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride

Cat. No.: B12717542
CAS No.: 93982-35-5
M. Wt: 567.5 g/mol
InChI Key: MMZBAAUIRQFIIF-HUJVKZLISA-L
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Description

1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride is a complex organic compound with the molecular formula C₃₂H₂₄Cl₂N₄O₂. This compound is known for its unique structure, which includes a butadiene backbone linked to benzoxazole and pyridinium groups. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride typically involves multiple steps One common method includes the reaction of 1,3-butadiene with benzoxazole derivatives under controlled conditions The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the pyridinium groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, altering their function and activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Similar backbone structure but lacks the benzoxazole and pyridinium groups.

    1,1’-(1,4-Butanediyl)bisbenzene: Contains a butane backbone instead of butadiene.

    1,1’-(1-Buten-3-yne-1,4-diyl)bisbenzene: Features a buten-3-yne backbone.

Uniqueness

1,1’-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride is unique due to its combination of butadiene, benzoxazole, and pyridinium groups. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

93982-35-5

Molecular Formula

C32H24Cl2N4O2

Molecular Weight

567.5 g/mol

IUPAC Name

5-methyl-10-[(1E,3E)-4-(5-methyl-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraen-10-yl)buta-1,3-dienyl]-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraene;dichloride

InChI

InChI=1S/C32H24N4O2.2ClH/c1-21-17-23-25(19-33-21)29-31(27(23)37-29,35-13-7-3-8-14-35)11-5-6-12-32(36-15-9-4-10-16-36)28-24-18-22(2)34-20-26(24)30(32)38-28;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b11-5+,12-6+;;

InChI Key

MMZBAAUIRQFIIF-HUJVKZLISA-L

Isomeric SMILES

CC1=CC2=C3OC(=C2C=N1)C3([N+]4=CC=CC=C4)/C=C/C=C/C5(C6=C7C(=C5O6)C=C(N=C7)C)[N+]8=CC=CC=C8.[Cl-].[Cl-]

Canonical SMILES

CC1=CC2=C3C(C(=C2C=N1)O3)(C=CC=CC4(C5=C6C=C(N=CC6=C4O5)C)[N+]7=CC=CC=C7)[N+]8=CC=CC=C8.[Cl-].[Cl-]

Origin of Product

United States

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